Pranoprofen-13C-d3: A Technical Guide for Researchers
Pranoprofen-13C-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of Pranoprofen-13C-d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Properties and Specifications
Pranoprofen-13C-d3 is the isotopically labeled form of Pranoprofen, a potent cyclooxygenase (COX) inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of Pranoprofen in complex biological matrices using mass spectrometry-based assays.
Physicochemical and General Properties
| Property | Value | Reference |
| Chemical Name | α-methyl-5H-benzopyrano[2,3-b]pyridine-7-acetic-13C-d3 acid | |
| Synonyms | Pyranoprofen-13C-d3, Y 8004-13C-d3 | |
| Molecular Formula | C₁₄[¹³C]H₁₀D₃NO₃ | |
| Molecular Weight | 259.3 g/mol | |
| CAS Number | Not available | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| Stability | ≥ 4 years (when stored at -20°C) |
Solubility Data (for unlabeled Pranoprofen)
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~1 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Pranoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Pranoprofen effectively reduces the production of these pro-inflammatory molecules.
Experimental Protocols
Pranoprofen-13C-d3 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Pranoprofen measurement in biological samples.
General Workflow for Quantification of Pranoprofen using LC-MS/MS with Pranoprofen-13C-d3 Internal Standard
Detailed Methodological Steps
1. Preparation of Stock Solutions and Standards:
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Prepare a stock solution of Pranoprofen-13C-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a series of working standard solutions of unlabeled Pranoprofen at known concentrations.
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Prepare a working solution of the internal standard (Pranoprofen-13C-d3) by diluting the stock solution.
2. Sample Preparation:
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the Pranoprofen-13C-d3 internal standard working solution.
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Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex mix for 1 minute.
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Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a C18 reverse-phase column for chromatographic separation.
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Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of Pranoprofen from matrix components.
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Mass Spectrometry (MS/MS):
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Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.
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Optimize the MS parameters, including declustering potential, collision energy, and entrance potential, for both Pranoprofen and Pranoprofen-13C-d3.
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Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
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4. Data Analysis:
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Integrate the peak areas of the MRM transitions for both Pranoprofen and Pranoprofen-13C-d3.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
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Determine the concentration of Pranoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Pranoprofen-13C-d3
While a specific, detailed synthesis protocol for Pranoprofen-13C-d3 is not publicly available, it can be synthesized by modifying established routes for unlabeled Pranoprofen, using isotopically labeled starting materials. A plausible synthetic approach would involve the use of [1-¹³C, 2,2,2-d₃]propionic acid or a similarly labeled precursor in the final steps of the synthesis.
A general synthetic route for Pranoprofen is outlined below. The introduction of the labeled propionic acid moiety would typically occur in the final acylation step.
This technical guide provides a foundational understanding of Pranoprofen-13C-d3 for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's certificate of analysis and safety data sheet for detailed handling and storage information.
